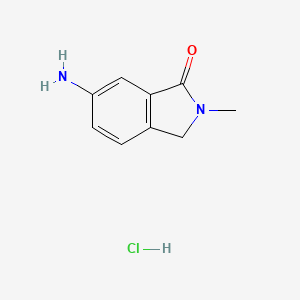
6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical reactions that could be relevant to the analysis of similar isoindoline derivatives. For instance, the synthesis and chemical properties of isoindolo[2,1-a]indol-6-one are explored, which shares a similar isoindoline core structure .
Synthesis Analysis
The synthesis of isoindolo[2,1-a]indol-6-one, a compound related to the one , involves a sigmatropic shift-elimination-cyclisation cascade by flash vacuum pyrolysis (FVP) of methyl 2-(indol-1-yl)benzoate at high temperatures (950 degrees C) . This method could potentially be adapted for the synthesis of 6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride by modifying the starting materials and reaction conditions to incorporate the amino and methyl groups at the appropriate positions on the isoindoline ring.
Molecular Structure Analysis
The molecular structure of isoindolo[2,1-a]indol-6-one and its derivatives is sensitive to steric effects, particularly at the 11-position . This suggests that the introduction of substituents on the isoindoline ring, such as the amino and methyl groups in 6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride, would significantly influence the molecular conformation and potentially the chemical reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of isoindolo[2,1-a]indol-6-one includes its reduction to a dihydro compound, which is highly sensitive to steric hindrance . This indicates that the chemical reactions of 6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride would also be influenced by the presence of substituents. Additionally, the compound can undergo ring-opening in basic methanol and can be reduced to an alcohol, which upon dehydration, can yield a mixture of products . These reactions provide insights into the potential reactivity of the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride are not directly discussed, the properties of related compounds can offer some predictions. For example, the ability of isoindolo[2,1-a]indol-6-one to form macrocyclic structures through imide formation suggests that similar isoindoline derivatives could also participate in macrocyclization reactions under the right conditions . The flexibility and conformational behavior of the isophthaloyl group in macrocyclic esters derived from related compounds indicate that the isoindoline ring system may exhibit conformational flexibility, which could affect its physical properties such as solubility and crystallinity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary target of 6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is the glycoprotein IIb-IIIa (GP IIb-IIIa) receptor . This receptor plays a crucial role in platelet aggregation and is a common target for antiplatelet drugs.
Mode of Action
The compound interacts with its target, the GP IIb-IIIa receptor, by binding to it and acting as an antagonist . This prevents the receptor from binding to its natural ligand, fibrinogen, thereby inhibiting platelet aggregation.
properties
IUPAC Name |
6-amino-2-methyl-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-11-5-6-2-3-7(10)4-8(6)9(11)12;/h2-4H,5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHYZKLMYYOPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3020069.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)
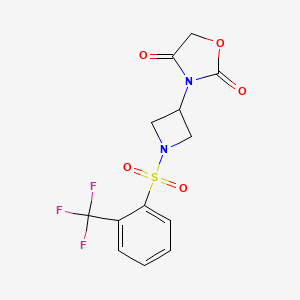
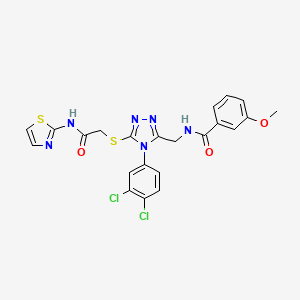
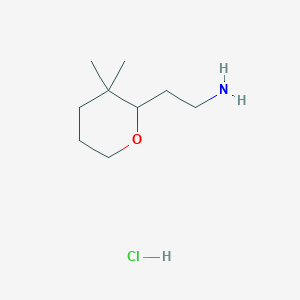
![3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide](/img/structure/B3020075.png)
![2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide](/img/structure/B3020076.png)
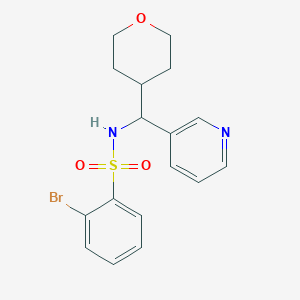

![3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3020080.png)
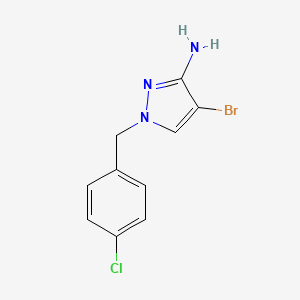
![2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3020084.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-dichlorophenyl)amino)formamide](/img/structure/B3020088.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3020089.png)